N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide
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Overview
Description
N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a urea linkage and a cyanophenyl group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
The ureido and benzamide groups could potentially form hydrogen bonds with amino acid residues in the target proteins, while the aromatic rings could engage in hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to be involved in various biochemical pathways, including signal transduction, enzyme inhibition, and modulation of receptor activity .
Pharmacokinetics
The compound’s metabolism and excretion would depend on various factors, including its chemical stability and interactions with metabolic enzymes .
Result of Action
Based on its structure, it can be hypothesized that it may modulate the activity of its target proteins, leading to downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, changes in pH could affect the compound’s ionization state and, consequently, its interactions with targets. Similarly, high temperatures could increase the compound’s rate of degradation, while the presence of other molecules could lead to competitive or noncompetitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide typically involves the reaction of 2-cyanophenyl isocyanate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The resulting product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-N’-(3-(trifluoromethyl)phenyl)urea: Similar structure but with a trifluoromethyl group instead of a methyl group.
N-(2-cyanophenyl)-N’-(3-methylphenyl)urea: Similar structure but without the additional benzamide group.
Uniqueness
N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-[(2-cyanophenyl)carbamoylamino]phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15-8-2-4-10-17(15)21(27)24-19-12-6-7-13-20(19)26-22(28)25-18-11-5-3-9-16(18)14-23/h2-13H,1H3,(H,24,27)(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJWECUHQHSNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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